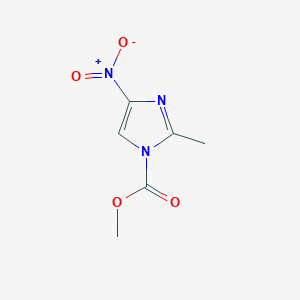

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .

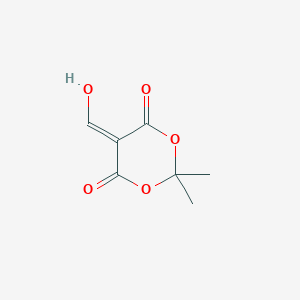

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学的研究の応用

Antitumor Activity

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate belongs to the class of nitroimidazoles, which are recognized for their wide range of potential applications in medicinal chemistry. Studies have shown that imidazole derivatives, including nitroimidazoles, exhibit significant antitumor activities. These compounds are interesting not only in the search for new antitumor drugs but also in synthesizing compounds with diverse biological properties. Specifically, bis(2-chloroethyl)amino derivatives of imidazole and related structures have demonstrated active properties in preclinical testing stages, highlighting their potential in cancer treatment research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry Applications

The structural uniqueness of nitroimidazoles, combining a five-membered aromatic heterocyclic imidazole ring with a nitro group, grants these derivatives a broad spectrum of applications in medicinal chemistry. This includes their use as anticancer, antimicrobial, antiparasitic agents, and more. The ongoing research and development efforts focus on exploring nitroimidazole compounds as drugs, diagnostics, and pathological probes. Their widespread use in clinical settings for treating various diseases underscores the significant role of nitroimidazole derivatives in advancing medical science and therapeutic interventions (Li, Z.-Z., et al., 2018).

Synthesis of Benzotriazole Derivatives

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate also finds application in the synthesis of other compounds, such as benzotriazole derivatives, which are valuable in creating metal passivators and light-sensitive materials. The development of green chemistry methods for synthesizing these intermediates showcases the versatility of nitroimidazole derivatives in producing environmentally friendly and efficient solutions for various industrial applications (Gu, H., et al., 2009).

Catalytic Reduction of Aromatic Nitro Compounds

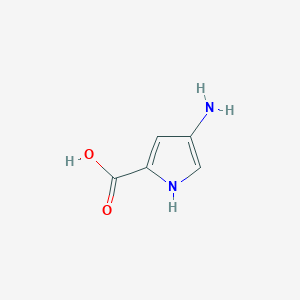

The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas, using CO as a reducing agent, has been a subject of intense investigation, highlighting another significant application of nitroimidazole derivatives. These reactions are crucial in synthesizing various pharmaceuticals and industrial chemicals, demonstrating the broader chemical utility of nitroimidazole derivatives in organic synthesis (Tafesh, A. M., & Weiguny, J., 1996).

作用機序

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-methyl-4-nitroimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERRHUOXWUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)